N-omega-hydroxytriacontanoyl-D-erythro-sphingosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

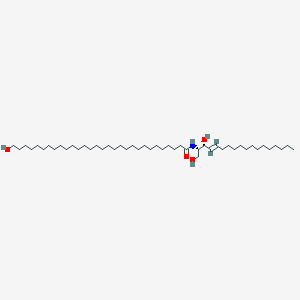

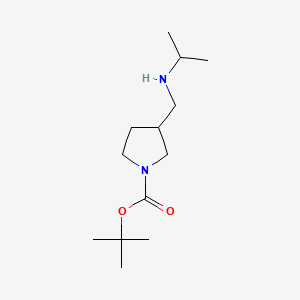

“N-omega-hydroxytriacontanoyl-D-erythro-sphingosine” is also known as "N-omega-Hydroxy-C30:0-D-erythro-ceramide" . It is an N-acylsphingosine that has ω-hydroxytriacontanoyl as the acyl group . This compound is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis .

Molecular Structure Analysis

The molecular formula of “this compound” is C48H95NO4 . The average mass is 750.274 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C48H95NO4 . The formula weight is 750 . Unfortunately, the specific physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Sphingosine and its derivatives have a significant role in the skin, particularly in the stratum corneum of the human epidermis. They are involved in the formation of ceramides, which are critical for skin barrier function (Robson et al., 1994).

Sphingosine derivatives have been studied for their role in biosynthesis pathways, such as in the enzymatic synthesis of sphingosylphosphorylcholine, an important process in lipid metabolism (Fujino, Negishi, & Ito, 1968).

Research on the synthesis of stereospecific sphingosine and ceramide has provided insights into the structure and function of these lipids, which are vital components of cell membranes (Shoyama, Okabe, Kishimoto, & Costello, 1978).

Sphingosine derivatives have been explored as potential therapeutic targets for diseases like cancer. Novel sphingo-guanidines have been developed as inhibitors of sphingosine kinase, showing promise in treating diseases related to undesirable ceramidase or sphingosine kinase activity (Sharma, 2011).

The enzymatic synthesis of N,N-dimethyl-sphingosine highlights the potential of sphingosine derivatives in inhibiting key enzymes like protein kinase C, which plays a role in various cellular functions (Igarashi & Hakomori, 1989).

Wirkmechanismus

Target of Action

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine, also known as C30(|O-hydroxy) Ceramide (d18:1/30:0), is a type of ceramide, a class of lipids that play crucial roles in various cellular processes . The primary targets of this compound are the cells of the human stratum corneum, the outermost layer of the epidermis .

Mode of Action

This compound interacts with its targets by integrating into the lipid layers of the stratum corneum . It is involved in signal transduction and cell regulation processes relevant to apoptosis, cell growth arrest, differentiation, senescence, and immune responses .

Biochemical Pathways

The compound is formed from glucosylceramide and sphingomyelin in special lamellar bodies in epidermal cells . These ceramides can be covalently bound to proteins of the cornified envelope where they form a hydrophobic layer . The enzyme patatin-like phospholipase domain-containing 1 (PNPLA1) plays a crucial role in the biosynthesis of esterified omega-hydroxy-ceramides by esterifying the omega-fatty acids with linoleic acid .

Pharmacokinetics

It is known that the compound is mostly found in the extracellular domains of the stratum corneum, indicating that it is excreted into this layer from epidermal cells .

Result of Action

The presence of this compound in the stratum corneum is vital to the water permeability barrier’s ability to prevent lethal loss of water and pathogen invasion . A deficiency of linoleoyl omega-esterified ceramides, including this compound, is strongly correlated with skin diseases such as ichthyosis, psoriasis, and atopic dermatitis .

Action Environment

The action of this compound is influenced by the environment of the stratum corneum. Factors such as the presence of other lipids, the state of the cornified envelope, and the overall health and hydration of the skin can impact the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVODRGOBYCXKF-HFBOQBPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)